molecular formula C20H20ClN3O2S B2409463 6-((4-chlorobenzyl)sulfonyl)-N-(2-phenylpropyl)pyridazin-3-amine CAS No. 1357966-48-3

6-((4-chlorobenzyl)sulfonyl)-N-(2-phenylpropyl)pyridazin-3-amine

Cat. No.: B2409463
CAS No.: 1357966-48-3
M. Wt: 401.91
InChI Key: VIKZPDNAHURUBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((4-chlorobenzyl)sulfonyl)-N-(2-phenylpropyl)pyridazin-3-amine is a useful research compound. Its molecular formula is C20H20ClN3O2S and its molecular weight is 401.91. The purity is usually 95%.
BenchChem offers high-quality 6-((4-chlorobenzyl)sulfonyl)-N-(2-phenylpropyl)pyridazin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-((4-chlorobenzyl)sulfonyl)-N-(2-phenylpropyl)pyridazin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-[(4-chlorophenyl)methylsulfonyl]-N-(2-phenylpropyl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S/c1-15(17-5-3-2-4-6-17)13-22-19-11-12-20(24-23-19)27(25,26)14-16-7-9-18(21)10-8-16/h2-12,15H,13-14H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKZPDNAHURUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NN=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-((4-chlorobenzyl)sulfonyl)-N-(2-phenylpropyl)pyridazin-3-amine, identified by CAS number 1357966-48-3, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C20_{20}H20_{20}ClN3_3O2_2S, with a molecular weight of 401.9 g/mol. The structure features a pyridazine core substituted with a sulfonyl group and a phenylpropyl moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC20_{20}H20_{20}ClN3_3O2_2S
Molecular Weight401.9 g/mol
CAS Number1357966-48-3

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exert anti-inflammatory and antimicrobial effects, potentially through the inhibition of certain enzymes or pathways involved in inflammatory responses.

Anti-inflammatory Activity

Research indicates that compounds similar to 6-((4-chlorobenzyl)sulfonyl)-N-(2-phenylpropyl)pyridazin-3-amine have demonstrated significant anti-inflammatory properties. For instance, studies on related pyridazine derivatives have shown their ability to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response .

Antimicrobial Activity

In vitro tests have revealed that related compounds exhibit antimicrobial properties against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways, leading to bacterial cell death .

Case Studies

  • Anti-inflammatory Effects : A study conducted on pyridazine derivatives showed that these compounds reduced inflammation in animal models by inhibiting the production of TNF-alpha and IL-6, key mediators of inflammation.
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of similar sulfonamide compounds against Gram-positive and Gram-negative bacteria. Results indicated that these compounds significantly inhibited bacterial growth at low concentrations, suggesting their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 6-((4-chlorobenzyl)sulfonyl)-N-(2-phenylpropyl)pyridazin-3-amine. Variations in the substituents on the pyridazine ring and the sulfonamide group can significantly alter its pharmacological profile. For instance, modifications to the chlorobenzene ring have been shown to enhance or diminish antimicrobial activity, highlighting the importance of specific functional groups in determining efficacy .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, sulfonamide derivatives have been shown to possess cytotoxic activity against various cancer cell lines, including those from colon, breast, and cervical cancers . The specific mechanism often involves the induction of apoptosis in cancer cells, making this compound a candidate for further investigation in oncology.

Antimicrobial Properties

Sulfonamides are known for their broad-spectrum antimicrobial activity. Research has demonstrated that derivatives of pyridine sulfonamides can inhibit bacterial growth and show effectiveness against resistant strains . The potential application of 6-((4-chlorobenzyl)sulfonyl)-N-(2-phenylpropyl)pyridazin-3-amine in treating infections caused by resistant bacteria warrants further exploration.

Enzyme Inhibition

The compound's structure suggests possible interactions with various enzymes. For example, sulfonamide derivatives have been explored as inhibitors of carbonic anhydrase isozymes and acetylcholinesterase . These enzymes play crucial roles in physiological processes, and their inhibition could lead to therapeutic effects in conditions such as glaucoma and Alzheimer's disease.

Antidiabetic Potential

There is growing interest in the development of sulfonamide compounds as potential antidiabetic agents. Some studies have reported that similar compounds can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition can lead to reduced postprandial glucose levels, making it a target for managing Type 2 diabetes mellitus.

Antimalarial Activity

In silico studies have identified sulfonamide derivatives as potential antimalarial agents. Compounds designed with similar scaffolds have shown promising results against Plasmodium falciparum, the causative agent of malaria . This highlights the versatility of sulfonamide-based compounds in drug discovery across different therapeutic areas.

Case Studies and Research Findings

The following table summarizes some relevant case studies associated with sulfonamide derivatives:

Study ReferenceCompoundBiological ActivityFindings
Pyridine SulfonamidesAnticancerInduction of apoptosis in various cancer cell lines
Sulfonamide DerivativesEnzyme InhibitionEffective against acetylcholinesterase and carbonic anhydrase
Triazolo-Pyridine SulfonamidesAntimalarialGood activity against Plasmodium falciparum with IC50 values < 5 μM
Sulfonamide HybridsAntifungalDemonstrated antifungal activity against Candida species

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-((4-chlorobenzyl)sulfonyl)-N-(2-phenylpropyl)pyridazin-3-amine?

Answer:
The synthesis of pyridazine derivatives typically involves multi-step reactions. For example:

  • Step 1: Start with a pyridazine core functionalized with a sulfonyl chloride group. React with 4-chlorobenzyl thiol under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonyl intermediate .
  • Step 2: Introduce the N-(2-phenylpropyl)amine moiety via nucleophilic substitution or Buchwald-Hartwig coupling, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) in toluene at 80–100°C .
  • Optimization: Control reaction time (24–48 hours) and use inert atmospheres (N₂/Ar) to minimize side reactions. Monitor progress via TLC or HPLC .

Basic: How can researchers validate the structural integrity and purity of this compound?

Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy: Confirm substituent positions via characteristic shifts (e.g., sulfonyl group protons at δ 3.5–4.0 ppm in 1^1H NMR; aromatic carbons at 120–140 ppm in 13^13C NMR) .
  • Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da) .
  • HPLC: Assess purity (>98%) using a C18 column and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) .

Advanced: How should contradictory biological activity data across studies be addressed?

Answer:

  • Experimental Replication: Standardize assay conditions (e.g., cell lines, incubation time, solvent controls) to eliminate variability .
  • Dose-Response Analysis: Perform IC₅₀/EC₅₀ curves with ≥3 biological replicates to confirm potency trends .
  • Meta-Analysis: Compare structural analogs (e.g., sulfonyl vs. carbonyl substitutions) to identify activity-determining groups .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Answer:

  • Analog Synthesis: Modify the 4-chlorobenzyl group (e.g., replace Cl with F or CF₃) and the sulfonyl linker (e.g., replace with carbonyl or amide) .
  • Biological Testing: Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR assays .
  • Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with active sites .

Basic: What purification techniques are optimal post-synthesis?

Answer:

  • Liquid-Liquid Extraction: Separate organic phases (e.g., dichloromethane) from aqueous layers to remove polar impurities .
  • Column Chromatography: Use silica gel with gradient elution (ethyl acetate/hexane, 0–50%) for non-polar intermediates .
  • Recrystallization: Purify final product using ethanol/water mixtures at low temperatures (0–4°C) .

Advanced: How can researchers design assays to evaluate the compound’s mechanism of action?

Answer:

  • Enzymatic Assays: Measure inhibition of target proteins (e.g., COX-2) via colorimetric substrates (e.g., prostaglandin H₂ conversion) .
  • Cellular Uptake Studies: Use fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy to track intracellular localization .
  • Transcriptomics: Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., NF-κB signaling) .

Advanced: How should stability and degradation studies be conducted for this compound?

Answer:

  • Forced Degradation: Expose to heat (40–60°C), light (UV, 254 nm), and acidic/basic conditions (pH 2–12) for 48 hours .
  • HPLC-MS Analysis: Identify degradation products (e.g., sulfonic acid derivatives) and quantify stability under storage conditions (e.g., -80°C vs. 4°C) .

Basic: What safety protocols are critical during synthesis?

Answer:

  • Handle Sulfonyl Chlorides: Use fume hoods and PPE (gloves, goggles) due to corrosive and lachrymatory properties .
  • Waste Disposal: Neutralize acidic/basic waste with NaHCO₃ or HCl before disposal .

Advanced: How can researchers reconcile discrepancies in reported synthetic yields?

Answer:

  • Reaction Parameter Screening: Vary catalysts (e.g., CuBr vs. Pd(OAc)₂), solvents (DMSO vs. DMF), and temperatures .
  • Statistical Design: Use factorial experiments (e.g., 3² designs) to identify critical factors (e.g., solvent polarity, catalyst loading) .

Advanced: What in vivo models are suitable for preclinical evaluation?

Answer:

  • Rodent Models: Use LPS-induced inflammation in mice to assess anti-inflammatory activity (e.g., TNF-α ELISA) .
  • Pharmacokinetics: Measure plasma half-life via LC-MS/MS after oral/intravenous administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.